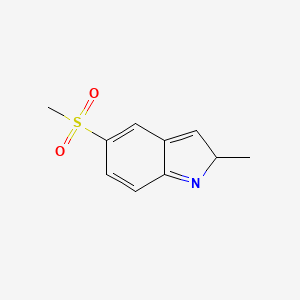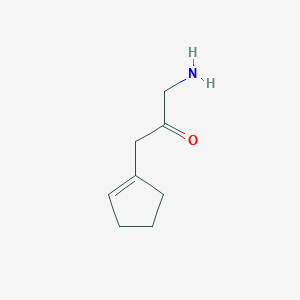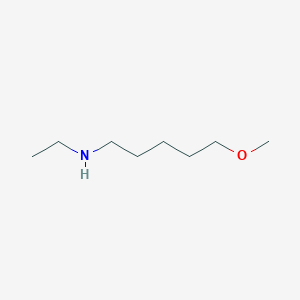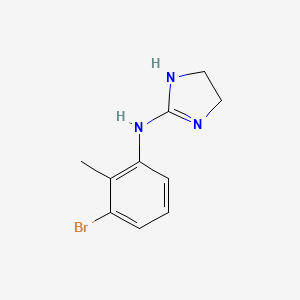
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethoxy group attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the reaction of 3-bromophenyl derivatives with trifluoromethoxy reagents under specific conditions. One common method involves the use of a Grignard reagent, where 3-bromophenylmagnesium bromide reacts with trifluoromethoxyethanol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol can be compared with other similar compounds such as:
1-(3-Bromophenyl)ethan-1-ol: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(3-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-ol: Substitution of bromine with chlorine can affect the compound’s reactivity and interactions with molecular targets.
1-(3-Bromophenyl)-2-methoxyethan-1-ol: Replacement of the trifluoromethoxy group with a methoxy group can alter the compound’s lipophilicity and metabolic stability.
The unique combination of the bromophenyl and trifluoromethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8BrF3O2 |
|---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(trifluoromethoxy)ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
CSUYZKPPKYVPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(COC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


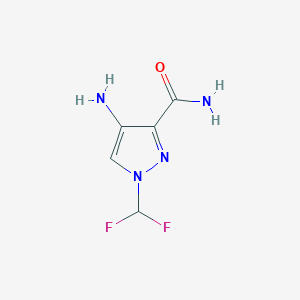

![Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)
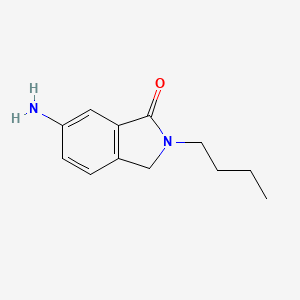
![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
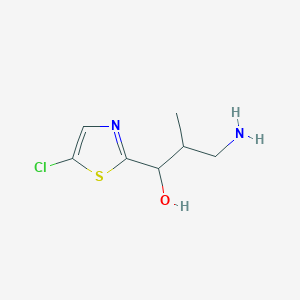
![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)
![1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13178216.png)
